4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide
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Overview
Description
4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide is a complex organic compound known for its unique structure and diverse applications. It consists of a 4-methylbenzenesulfonamide group attached to a cyclohexyl ring, which is further connected to a pyrimidin-2-yloxy moiety. This compound has garnered attention for its potential use in various scientific and industrial fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide involves multiple steps. One common method starts with the preparation of 4-methylbenzenesulfonyl chloride by reacting 4-methylbenzenesulfonic acid with thionyl chloride under anhydrous conditions. This intermediate is then reacted with (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexylamine in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
On an industrial scale, the production may involve continuous flow reactors to optimize reaction conditions and increase yield. Key factors include temperature control, reagent concentration, and the use of catalysts to ensure efficient conversion of starting materials to the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide is capable of undergoing various chemical reactions, including:
Oxidation: : The methyl group can be oxidized to form carboxylic acids.
Reduction: : The sulfonamide group can be reduced to amines under specific conditions.
Substitution: : The pyrimidin-2-yloxy moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.
Major Products Formed from These Reactions
Depending on the reaction, major products can include oxidized derivatives like carboxylic acids, reduced forms like primary or secondary amines, and substituted compounds where the pyrimidin-2-yloxy group is replaced with another functional group.
Scientific Research Applications
4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: : It is used as a building block in the synthesis of more complex molecules.
Biology: : Its derivatives are explored for their potential biological activities, including enzyme inhibition.
Medicine: : Research is ongoing to investigate its potential as a therapeutic agent in treating various diseases.
Industry: : It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide largely depends
Properties
IUPAC Name |
4-methyl-N-(4-pyrimidin-2-yloxycyclohexyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13-3-9-16(10-4-13)24(21,22)20-14-5-7-15(8-6-14)23-17-18-11-2-12-19-17/h2-4,9-12,14-15,20H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFRMSIHYQOPBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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